molecular formula C8H10N4O B14531987 Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- CAS No. 62671-87-8

Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)-

Cat. No.: B14531987
CAS No.: 62671-87-8
M. Wt: 178.19 g/mol
InChI Key: XJHBGNUROHMTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- is a chemical compound with the molecular formula C8H10N4O. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinecarboximidamide core and a phenylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- typically involves the reaction of hydrazinecarboximidamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production often employs advanced techniques, such as flow chemistry, to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

62671-87-8

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(benzylideneamino)-1-hydroxyguanidine

InChI

InChI=1S/C8H10N4O/c9-8(12-13)11-10-6-7-4-2-1-3-5-7/h1-6,13H,(H3,9,11,12)

InChI Key

XJHBGNUROHMTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.